molecular formula C15H15BrN2O4 B14567177 2-Bromo-N-[2-(cyclohex-1-ene-1-carbonyl)-4-nitrophenyl]acetamide CAS No. 61321-62-8

2-Bromo-N-[2-(cyclohex-1-ene-1-carbonyl)-4-nitrophenyl]acetamide

Cat. No.: B14567177
CAS No.: 61321-62-8
M. Wt: 367.19 g/mol
InChI Key: VFVOZAYJTCBGGC-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(cyclohex-1-ene-1-carbonyl)-4-nitrophenyl]acetamide is a chemical compound with a molecular formula of C15H15BrN2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[2-(cyclohex-1-ene-1-carbonyl)-4-nitrophenyl]acetamide typically involves a multi-step process. One common method includes the bromination of cyclohexene followed by the acylation of the resulting bromo-cyclohexene with 2-(4-nitrophenyl)acetic acid. The reaction conditions often require the use of a strong acid catalyst and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(cyclohex-1-ene-1-carbonyl)-4-nitrophenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Reduction: Formation of 2-amino-N-[2-(cyclohex-1-ene-1-carbonyl)-4-nitrophenyl]acetamide.

    Oxidation: Formation of cyclohexanone derivatives.

Scientific Research Applications

2-Bromo-N-[2-(cyclohex-1-ene-1-carbonyl)-4-nitrophenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[2-(cyclohex-1-ene-1-carbonyl)-4-nitrophenyl]acetamide involves its interaction with specific molecular targets. The bromine atom and nitrophenyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-cyclohexene-1-carbaldehyde
  • 2-Bromo-2-cyclohexen-1-ol
  • 2-Bromo-1,1-dimethoxyethane

Uniqueness

Compared to similar compounds, 2-Bromo-N-[2-(cyclohex-1-ene-1-carbonyl)-4-nitrophenyl]acetamide is unique due to the presence of both a bromine atom and a nitrophenyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

61321-62-8

Molecular Formula

C15H15BrN2O4

Molecular Weight

367.19 g/mol

IUPAC Name

2-bromo-N-[2-(cyclohexene-1-carbonyl)-4-nitrophenyl]acetamide

InChI

InChI=1S/C15H15BrN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h4,6-8H,1-3,5,9H2,(H,17,19)

InChI Key

VFVOZAYJTCBGGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr

Origin of Product

United States

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